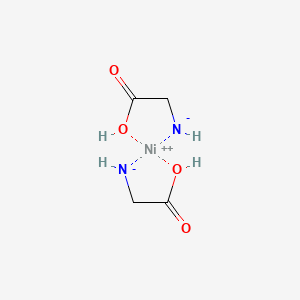
Nickel bis(glycinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel bis(glycinate) is a coordination compound where nickel is chelated by two glycine molecules. Glycine, an amino acid, acts as a bidentate ligand, coordinating through its amino and carboxylate groups. This compound is of significant interest due to its applications in various fields, including electroless nickel plating and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel bis(glycinate) can be synthesized by reacting nickel sulfate with glycine in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired complex. The pH is often stabilized using succinic acid or other buffering agents .
Industrial Production Methods: In industrial settings, the preparation of nickel bis(glycinate) involves the use of nickel sulfate, sodium hypophosphite, aminoacetic acid, and succinic acid. The reaction is carried out at temperatures ranging from 70 to 95°C and pH levels between 4.8 and 6.8. This method ensures the production of high-quality nickel-phosphorus coatings .
Chemical Reactions Analysis
Types of Reactions: Nickel bis(glycinate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of reducing agents like sodium hypophosphite.
Substitution: Ligands in the nickel bis(glycinate) complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Substitution: The substitution reactions often involve other amino acids or ligands that can coordinate with nickel.
Major Products:
Nickel-Phosphorus Coatings: These are formed during the electroless deposition process, providing protective and strengthening properties.
Scientific Research Applications
Nickel bis(glycinate) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of nickel bis(glycinate) involves its ability to form stable complexes with nickel ions. In biological systems, it can induce redox imbalance, leading to the generation of reactive oxygen species (ROS). This ROS-mediated redox imbalance can trigger apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Nickel bis(dimethylglyoximate): This compound is used in the qualitative analysis of nickel and forms a bright red solid.
Nickel glycinate: Similar to nickel bis(glycinate), but with different coordination properties and applications.
Uniqueness: Nickel bis(glycinate) is unique due to its dual role in both industrial applications (such as electroless nickel plating) and potential therapeutic uses in medicine. Its ability to form stable complexes and induce redox imbalance in biological systems sets it apart from other nickel complexes .
Properties
CAS No. |
13479-55-5 |
|---|---|
Molecular Formula |
C4H8N2NiO4 |
Molecular Weight |
206.81 g/mol |
IUPAC Name |
carboxymethylazanide;nickel(2+) |
InChI |
InChI=1S/2C2H4NO2.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2 |
InChI Key |
MNSUEFQVMPGWSB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)[NH-].C(C(=O)O)[NH-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


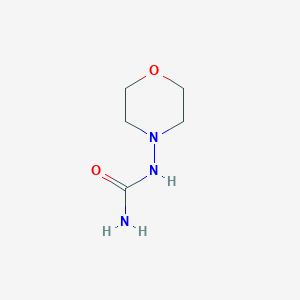
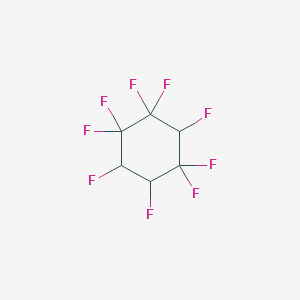
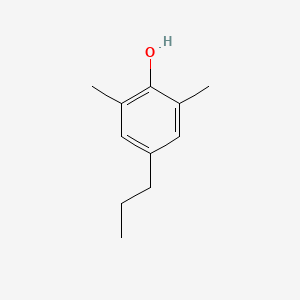

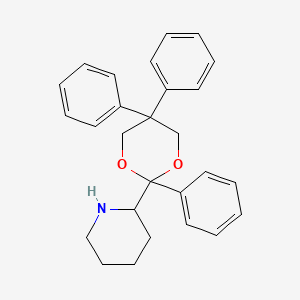
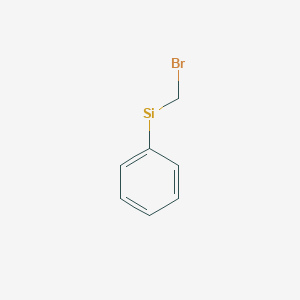

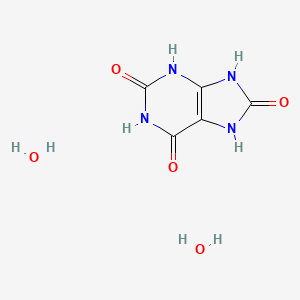
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
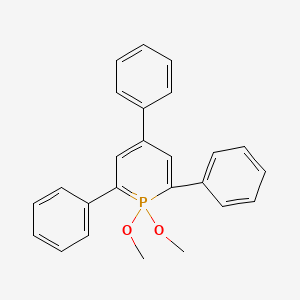
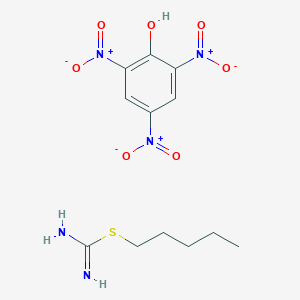
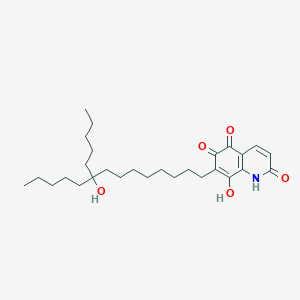
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)
